molecular formula C19H22N4O3 B2359319 N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 1235637-68-9

N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B2359319
CAS No.: 1235637-68-9
M. Wt: 354.41
InChI Key: KIWQWZILJITWSB-UHFFFAOYSA-N
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Description

N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a benzo-dioxine structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The piperidine ring can be synthesized through a cyclization reaction, while the pyrimidine moiety is often prepared via a condensation reaction. The final step involves coupling these intermediates with the benzo-dioxine structure under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and solvents, as well as scaling up the reaction in a continuous flow reactor to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its specific combination of structural features, which allows it to interact with a distinct set of molecular targets. This specificity can lead to improved efficacy and reduced side effects compared to other compounds .

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(17-13-25-15-4-1-2-5-16(15)26-17)22-12-14-6-10-23(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,14,17H,6-7,10-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWQWZILJITWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2COC3=CC=CC=C3O2)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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